1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H16N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 2-methylpiperazine with ethyl chloroacetate, followed by hydrolysis and subsequent amination. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
Uniqueness
1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. Its unique amino and keto functional groups allow for diverse chemical modifications and applications .
Properties
CAS No. |
211748-72-0 |
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Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-amino-2-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H15N3O/c1-6-5-9(8)3-4-10(6)7(2)11/h6H,3-5,8H2,1-2H3 |
InChI Key |
RRUPMPMPZSOLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C)N |
Origin of Product |
United States |
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